![molecular formula C19H15ClN2O3S B2452371 N-((2-(2-氯苯基)-4-甲基噻唑-5-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺 CAS No. 1421524-50-6](/img/structure/B2452371.png)

N-((2-(2-氯苯基)-4-甲基噻唑-5-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

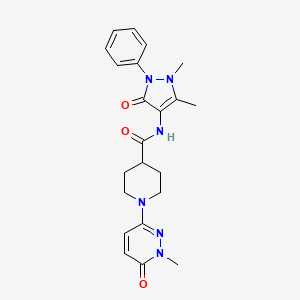

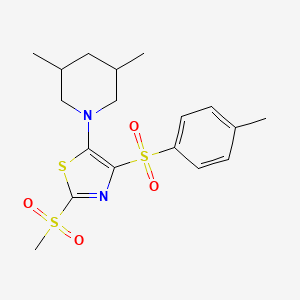

The compound is a complex organic molecule that contains a benzo[d][1,3]dioxole moiety and a thiazole moiety, both of which are common structures in medicinal chemistry . The benzo[d][1,3]dioxole moiety is a type of aromatic ether that is often found in bioactive compounds . The thiazole moiety is a heterocyclic compound containing both sulfur and nitrogen in the ring, which is also frequently found in pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy . The aromatic protons in the benzo[d][1,3]dioxole and phenyl groups would exhibit distinct signals in the NMR spectrum .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is reacted. For instance, the benzo[d][1,3]dioxole moiety could potentially undergo electrophilic aromatic substitution reactions .科学研究应用

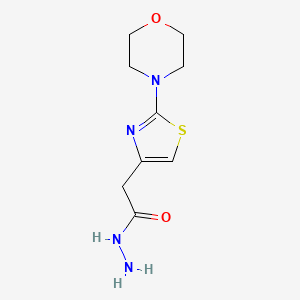

合成和生物学评估

- 该化合物已被合成并评估其生物学应用,特别是在抗菌活性方面。该化合物的某些衍生物表现出中等到良好的抗菌活性,表明其在开发新型抗菌剂方面的潜力 (Babu 等,2016)。

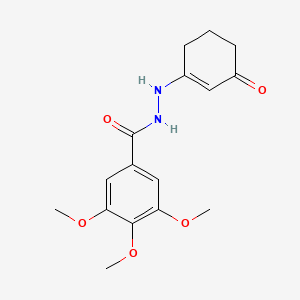

分子结构和分析

- 类似化合物的分子结构和特性已得到广泛研究。例如,对具有相似结构的新型吡唑衍生物的研究揭示了对其分子几何、静电势和非线性光学性质的重要见解,这些见解可能与所讨论的化合物有关 (Kumara 等,2018)。

抗癌评估

- 类似化合物的衍生物已被设计和评估其抗癌活性,表明此类化合物在癌症研究和治疗中的潜力。一些衍生物在抑制癌细胞生长方面显示出有希望的结果 (Ravinaik 等,2021)。

抗菌剂

- 已设计、合成和评估与该化合物相关的新的类似物,以了解其抗菌活性。这些研究表明此类化合物在开发新型抗菌剂方面的潜在应用 (Palkar 等,2017)。

作用机制

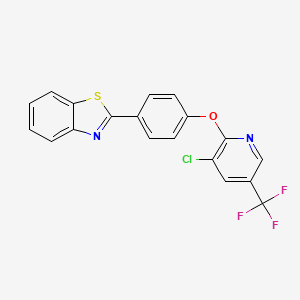

Target of Action

The primary targets of this compound are cancer cells, specifically cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines .

Mode of Action

This compound interacts with its targets by exhibiting cytotoxic activity. It has been found to reduce Hep3B secretions of α-fetoprotein (α-FP), a marker often used in the diagnosis of hepatocellular carcinoma .

Biochemical Pathways

The compound affects the cell cycle, inducing arrest in the G2-M phase . This is a critical phase where the cell prepares for mitosis or division. By arresting the cell cycle, the compound prevents the proliferation of cancer cells.

Pharmacokinetics

Given its potent anticancer activity, it can be inferred that it has sufficient bioavailability to exert its effects on target cells .

Result of Action

The compound has potent anticancer activity against Hep3B cancer cell line . It reduces α-FP secretions and induces cell cycle arrest, thereby inhibiting the proliferation of cancer cells .

属性

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O3S/c1-11-17(26-19(22-11)13-4-2-3-5-14(13)20)9-21-18(23)12-6-7-15-16(8-12)25-10-24-15/h2-8H,9-10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZXHDSXTNHQON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2452295.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide](/img/structure/B2452301.png)

![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2452307.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2452308.png)

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2452310.png)

![N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2452311.png)